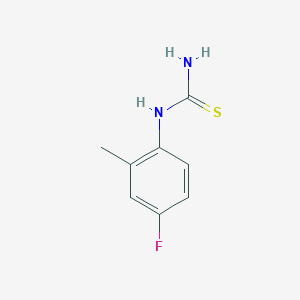

(4-Fluoro-2-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTASGUYMCEEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (4-Fluoro-2-methylphenyl)thiourea from 4-fluoro-2-methylaniline

Executive Summary

Target Molecule: 1-(4-Fluoro-2-methylphenyl)thiourea CAS Registry (Related Aniline): 452-71-1 (Starting Material) Primary Application: Precursor for aminothiazole-based kinase inhibitors (e.g., p38 MAP kinase, TRPV1 antagonists) and heterocyclic agrochemicals.[1]

This technical guide details the synthesis of (4-fluoro-2-methylphenyl)thiourea from 4-fluoro-2-methylaniline.[1] While the classical reaction with ammonium thiocyanate is cost-effective for bulk production, this guide prioritizes the Benzoyl Isothiocyanate Route for research and drug development applications. This method circumvents the equilibrium limitations and steric hindrance introduced by the ortho-methyl group, delivering superior purity and yield.

Chemical Context & Retrosynthetic Analysis[1]

The synthesis relies on the nucleophilic addition of the aniline nitrogen to a thiocarbonyl electrophile. The substrate, 4-fluoro-2-methylaniline , presents specific electronic and steric challenges:

-

Electronic Effect: The 4-fluoro substituent is electron-withdrawing by induction but electron-donating by resonance; overall, it slightly deactivates the ring but leaves the amine nucleophilic enough for attack.[1]

-

Steric Effect: The ortho-methyl group creates steric bulk around the amine. In the reversible ammonium thiocyanate method, this can shift the equilibrium back toward the starting materials, lowering yields.

Retrosynthetic Scheme (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline nucleophile and the thiocarbonyl electrophile.[1]

Methodology A: The Benzoyl Isothiocyanate Route (Recommended)

Best for: High purity, library synthesis, and overcoming steric hindrance.[1]

This two-step protocol involves the formation of an intermediate benzoyl thiourea, followed by base-catalyzed hydrolysis.[1] The driving force of the first step (formation of a stable amide-like bond) prevents reversibility.[1]

Step 1: Formation of N-Benzoyl-N'-(4-fluoro-2-methylphenyl)thiourea[1]

Reagents:

-

4-Fluoro-2-methylaniline (1.0 eq)[1]

-

Benzoyl isothiocyanate (1.1 eq)[1]

-

Solvent: Acetone or Dichloromethane (DCM)[1]

Protocol:

-

Dissolve 4-fluoro-2-methylaniline (10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask.

-

Add benzoyl isothiocyanate (11 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; a water bath may be used.[1][2]

-

Stir the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The intermediate usually precipitates as a crystalline solid.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). Filter the solid precipitate, wash with cold water, and dry.

-

Checkpoint: This intermediate is stable and can be stored.

Step 2: Hydrolysis to Target Thiourea[1]

Reagents:

Protocol:

-

Suspend the benzoyl intermediate from Step 1 in Ethanol (20 mL).

-

Add 10% NaOH solution (15 mL) and heat to reflux (approx. 80°C) for 1–2 hours.

-

Mechanism: The base attacks the carbonyl carbon, cleaving the benzoyl group as sodium benzoate and liberating the thiourea anion.

-

Workup: Cool the mixture to room temperature. Acidify carefully with dilute HCl to pH ~3–4.

-

The product, (4-fluoro-2-methylphenyl)thiourea , will precipitate.[1]

-

Filter, wash with water (to remove benzoic acid/salt), and recrystallize from Ethanol/Water.

Methodology B: The Ammonium Thiocyanate Route (Scalable)

Best for: Large-scale/Bulk synthesis where cost is the primary driver.[1]

This classical method involves the thermal rearrangement of the amine thiocyanate salt.

Reagents:

-

4-Fluoro-2-methylaniline[1]

-

Ammonium Thiocyanate (

)[1] -

Concentrated HCl[1]

-

Solvent: Water or Chlorobenzene (for azeotropic removal of water)[1]

Protocol:

-

Dissolve 4-fluoro-2-methylaniline (50 mmol) in water (30 mL) containing concentrated HCl (5 mL).

-

Add ammonium thiocyanate (55 mmol) dissolved in water (10 mL).

-

Evaporate the solution to dryness on a steam bath (or rotary evaporator) to obtain the solid amine thiocyanate salt.

-

Critical Step: Heat the dry residue in an oil bath at 110–120°C for 2–4 hours. The salt melts and rearranges to the thiourea.

-

Caution: Do not overheat (>140°C) to avoid decomposition (desulfurization).[1]

-

-

Purification: Cool the melt. Add cold water to wash out unreacted ammonium thiocyanate. Recrystallize the crude solid from ethanol.[3]

Comparison of Methods

| Feature | Method A (Benzoyl Isothiocyanate) | Method B (Ammonium Thiocyanate) |

| Yield | High (85–95%) | Moderate (50–70%) |

| Purity | Excellent (often >98% crude) | Variable (requires recrystallization) |

| Steric Tolerance | High (Handles ortho-methyl well) | Low (Equilibrium issues) |

| Cost | Higher (Reagent cost) | Very Low |

| Atom Economy | Lower (Benzoyl waste) | High |

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed.

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: Expected range 155–165°C (Compare to N-(4-fluorophenyl)thiourea which is 163–167°C; the methyl group may depress or slightly elevate this depending on crystal packing).[1]

-

IR Spectroscopy (

):-

3100–3400:

and -

1200–1250:

stretching. -

1100–1150:

stretching.

-

-

NMR (DMSO-

Process Safety & Handling

4-Fluoro-2-methylaniline is a toxic aromatic amine.[1]

-

Hazards: Potential methemoglobinemia inducer; skin, eye, and respiratory irritant.

-

Controls: Handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Waste: Aqueous waste from Method B contains thiocyanates; dispose of according to regulations to prevent cyanide generation in acidic streams.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on project requirements.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Katritzky, A. R., et al. (2004). "Synthesis of mono- and N,N-disubstituted thioureas." Journal of Organic Chemistry.

-

WIPO Patent WO2021094247A1. (2021). "New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine." Link (Demonstrates the industrial relevance of 4-fluoro-2-methylaniline derivatives in drug synthesis).[1]

-

Sigma-Aldrich. "4-Fluoro-2-methylaniline Safety Data Sheet."[1] Link (Source for physical properties and safety data).[1]

-

Rasmussen, C. R., et al. (1988). "Improved procedures for the preparation of cycloalkyl-, arylalkyl-, and arylthioureas."[1] Synthesis, 1988(06), 456-459.[1] (Primary literature source for the Benzoyl Isothiocyanate hydrolysis protocol).

Sources

- 1. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 2. Novel chemical method for preparing 6-chloro-4-(4-fluoro-2-methylphenyl) pyridine-3-amine as key intermediate of NT-814 - Eureka | Patsnap [eureka.patsnap.com]

- 3. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]

Methodological & Application

Anticancer activity of novel substituted thiourea derivatives

Executive Summary & Pharmacophore Insight

The thiourea moiety (

This application note provides a rigorous, self-validating workflow for the synthesis, cytotoxic screening, and mechanistic validation of these derivatives. It addresses the common "solubility bottleneck" often encountered with lipophilic thiourea compounds and provides a validated protocol for distinguishing apoptotic cell death from necrosis.

Chemical Basis: Structure-Activity Relationship (SAR)

To design effective derivatives, one must understand the electronic and steric requirements of the binding pocket (typically the ATP-binding site of EGFR).

-

The "Hinge" Region Binder: The thiourea sulfur atom often acts as a hydrogen bond acceptor, while the -NH protons act as donors.

-

Lipophilic Tail (N1 Position): Substitution with bulky, hydrophobic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) enhances membrane permeability and hydrophobic interactions within the target pocket.

-

Electronic Modulation (N3 Position): Electron-withdrawing groups (EWGs) like

or

Diagram 1: Synthesis & SAR Logic

The following diagram outlines the synthesis via nucleophilic addition and the critical SAR points.

Caption: Synthesis of thiourea derivatives via condensation of amines and isothiocyanates, highlighting key pharmacophoric interaction points.

Protocol Module A: Synthesis & Characterization

Objective: Synthesize N,N'-disubstituted thiourea derivatives with high purity (>95%).

Reagents:

-

Substituted Aniline or Heterocyclic Amine (1.0 eq)

-

Aryl/Alkyl Isothiocyanate (1.0 eq)

-

Solvent: Absolute Ethanol or THF (anhydrous)

-

Catalyst: Triethylamine (TEA) (0.1 eq, optional if reaction is sluggish)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the amine in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the appropriate isothiocyanate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

for EtOH) for 4–8 hours.-

Validation Check: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot indicates completion.

-

-

Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice. The thiourea derivative typically precipitates as a solid.

-

Purification: Filter the solid and recrystallize from Ethanol/DMF mixtures.

-

Quality Control: Confirm structure via

(look for characteristic broad singlets for

-

Protocol Module B: In Vitro Cytotoxicity (MTT Assay)

Challenge: Thiourea derivatives are often highly lipophilic and poorly soluble in aqueous media. Improper solubilization leads to micro-precipitation, causing false-positive toxicity (crystals physically damaging cells) or false-negative results (compound not reaching target).

Modified Protocol for Lipophilic Compounds:

-

Stock Preparation:

-

Dissolve compound in 100% DMSO to create a

stock. -

Critical Step: Sonicate for 10 minutes to ensure complete dissolution.

-

-

Seeding:

-

Seed cancer cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

-

Treatment (The "Step-Down" Dilution):

-

Do NOT add 100% DMSO stock directly to the well.

-

Prepare an intermediate dilution in culture media (e.g.,

in media with 2% DMSO). -

Perform serial dilutions from this intermediate.

-

Constraint: Final DMSO concentration on cells must be

(v/v) to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h.

-

MTT Addition:

-

Add

of MTT reagent ( -

Incubate for 4 hours at

.

-

-

Solubilization:

-

Carefully aspirate media (do not disturb purple formazan crystals).[1]

-

Add

DMSO to dissolve crystals. -

Validation: Measure absorbance at

.

-

Data Analysis Table:

| Parameter | Control (Untreated) | Low Dose ( | High Dose ( | Interpretation |

| Absorbance (570nm) | 1.20 ± 0.05 | 1.10 ± 0.08 | 0.15 ± 0.02 | High dose kills >85% cells |

| Morphology | Adherent, spread | Slight rounding | Detached, shrunken | Confirms cytotoxicity |

| Solubility Check | Clear media | Clear media | Check for turbidity | If turbid, data is invalid (precipitation) |

Protocol Module C: Mechanistic Validation (Apoptosis vs. Necrosis)

Cytotoxicity does not imply mechanism. To confirm the compound induces programmed cell death (apoptosis) rather than non-specific necrosis (which causes inflammation), use the Annexin V-FITC / Propidium Iodide (PI) flow cytometry assay.

Mechanism:

-

Annexin V: Binds Phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[2][3]

-

PI: DNA stain that only enters cells with compromised membranes (late apoptosis/necrosis).

Workflow:

-

Treatment: Treat

cells with the -

Harvesting:

-

Critical Step: Collect both floating cells (often apoptotic) and adherent cells (trypsinize gently).[3]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Q1 (Annexin-/PI+): Necrosis (rare in controlled treatment).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live Cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (The "Gold Standard" for drug efficacy).

-

Diagram 2: EGFR-Mediated Apoptosis Pathway

Thiourea derivatives often inhibit EGFR autophosphorylation, leading to downstream apoptosis.

Caption: Proposed mechanism of action where thiourea derivatives inhibit EGFR signaling, shifting the Bax/Bcl-2 ratio to trigger the mitochondrial apoptotic cascade.

References

-

Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[7][8] Context: Establishes thiourea derivatives as inhibitors of K-Ras and EGFR pathways.

-

Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor. Source: Karger / Pharmacology (2008).[9] Context: Provides the foundational protocol for linking thiourea structure to EGFR tyrosine kinase inhibition and G0/G1 cell cycle arrest.

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. Source: European Journal of Medicinal Chemistry (2020).[8] Context: Detailed SAR analysis regarding electron-donating vs. withdrawing groups on the thiourea scaffold.

-

Protocol for Annexin V and PI Staining for Apoptosis by Flow Cytometry. Source: R&D Systems / Bio-Techne. Context: Standardized protocol for distinguishing apoptosis from necrosis, essential for validating the mechanism of action.

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. rndsystems.com [rndsystems.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Coordination chemistry of thiourea derivatives with metal complexes

Application Note: Strategic Design and Evaluation of Acylthiourea-Metal Complexes for Medicinal Applications

Abstract

The coordination chemistry of thiourea derivatives—specifically

Section 1: Ligand Synthesis Strategy

The "In Situ" Isothiocyanate Route

Direct condensation of amines with isothiocyanates is the standard route. However, commercial isothiocyanates are limited. The superior method for drug discovery involves the in situ generation of acyl isothiocyanates from acyl chlorides and ammonium thiocyanate.

Protocol 1: Synthesis of

-

Reagent Prep: Dry acetone is critical. Moisture hydrolyzes the isothiocyanate intermediate to an amide, killing the yield.

-

Activation (Step A):

-

Coupling (Step B):

-

Stir for 30 mins, then add Aniline derivative (

eq) in acetone. -

Reflux for 2–3 hours.

-

-

Isolation:

-

Pour reaction mixture into ice-cold water (

volume). -

The acylthiourea precipitates as a solid. Filter, wash with water (to remove

), and recrystallize from EtOH/DMF.

-

Visual Workflow (Diagram 1):

Figure 1: Step-wise synthesis of acylthiourea ligands and subsequent metal complexation.

Section 2: Metal Coordination Protocols

Tuning the HSAB (Hard Soft Acid Base) Preference

The biological activity often depends on the stability of the complex. Acylthioureas can bind in two primary modes:

-

Monodentate (

): Common with soft metals (Au(I), Ag(I), Pd(II)-trans).[1] -

Bidentate Chelate (

): Forms a stable 6-membered ring. Common with Ni(II), Cu(II), Ru(II), and cis-Pt(II).

Protocol 2: General Complexation (Reflux Method)

-

Solvent: Methanol or Ethanol (for Cu, Ni, Co); DMF/DMSO (for Pt, Pd).

-

Stoichiometry:

-

Use 1:2 (M:L) for neutral complexes of divalent metals (

). -

Use 1:1 (M:L) for organometallics (e.g.,

).

-

-

Procedure:

-

Dissolve Ligand (

mmol) in hot EtOH. -

Add Metal Salt (

mmol) dissolved in min. water/EtOH. -

Critical Step: For

-chelation, add a base (NaOAc or -

Reflux 3–6 hours.

-

Precipitate often forms on cooling.

-

Section 3: Structural Characterization & Validation

The "Fingerprint" of Coordination

You must prove the coordination mode. The shift in Infrared (IR) frequencies and NMR signals provides the causality.

Table 1: Diagnostic Spectral Shifts

| Feature | Uncomplexed Ligand | Metal Complex | Interpretation |

| Decreases ( | Indicates Sulfur coordination (C=S bond weakens). | ||

| Decreases (if chelated) | Indicates Oxygen coordination (Bidentate mode). | ||

| Disappears | Indicates deprotonation and anionic coordination. | ||

| Downfield Shift | Indicates neutral coordination (Monodentate S-bound). |

Coordination Logic Visualization (Diagram 2):

Figure 2: Influence of pH and metal hardness on coordination geometry.

Section 4: Biological Profiling Protocols

Target: DNA Intercalation & Cytotoxicity

Metal thiourea complexes often act by intercalating into DNA base pairs, blocking replication.

Protocol 3: DNA Binding Studies (UV-Vis Titration)

Objective: Determine the Intrinsic Binding Constant (

-

Preparation: Prepare

solution of Metal Complex in Tris-HCl buffer (with -

Titration: Add CT-DNA (Calf Thymus DNA) in increments (

). -

Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift). This confirms intercalation (

stacking). -

Calculation: Use the Wolfe-Shimer equation:

-

Plot

vs. - .

-

Protocol 4: Cytotoxicity (MTT Assay)

Objective: Measure

-

Seed cells (

/well) in 96-well plates. Incubate 24h. -

Add Complex at varying concentrations (

). -

Incubate 48h.

-

Add MTT reagent. Mitochondrial reductase in living cells converts yellow MTT to purple formazan.

-

Dissolve formazan in DMSO and read Absorbance at

.

Mechanism of Action (Diagram 3):

Figure 3: Pharmacological pathway from administration to apoptosis.

References

-

Saeed, A., et al. (2024).[5] Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances.

-

Gunasekaran, N., et al. (2025). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[6][7] International Journal of Molecular Sciences.

-

Plutín, A. M., et al. (2020).[8][9] Selective Coordination Mode of Acylthiourea Ligands in Half-Sandwich Ru(II) Complexes and Their Cytotoxic Evaluation. Journal of Inorganic Biochemistry.

-

Ullah, S. A., et al. (2023). DNA binding properties and cell viabilities of metal complexes derived from thiourea derivatives. European Review for Medical and Pharmacological Sciences.

-

Organic Syntheses. (Coll. Vol. 3).

-Phenylthiourea Synthesis Protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jppres.com [jppres.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 6. Selective Coordination Mode of Acylthiourea Ligands in Half-Sandwich Ru(II) Complexes and Their Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (4-Fluoro-2-methylphenyl)thiourea

Technical Support Center: Optimizing Reaction Conditions for (4-Fluoro-2-methylphenyl)thiourea

Topic: Synthesis & Optimization of (4-Fluoro-2-methylphenyl)thiourea CAS No: 183436-60-0 (Generic for isomer class) / Specific derivative IDs may vary. Precursor: 4-Fluoro-2-methylaniline (CAS: 452-71-1)[1]

Executive Summary & Chemical Context

User Query: "How do I maximize yield and purity for the synthesis of (4-Fluoro-2-methylphenyl)thiourea?"

Expert Insight: The synthesis of (4-Fluoro-2-methylphenyl)thiourea primarily relies on the nucleophilic addition of 4-fluoro-2-methylaniline to a thiocyanating agent. While the para-fluoro substituent exerts an inductive electron-withdrawing effect, the ortho-methyl group provides electron donation via hyperconjugation. However, the critical challenge here is steric hindrance from the ortho-methyl group, which can retard the nucleophilic attack on the thiocyanate species, leading to incomplete conversion or competitive side reactions (e.g., formation of symmetric diaryl thioureas).

This guide focuses on the Acidic Ammonium Thiocyanate Method , the most robust and scalable protocol for this specific aniline derivative.

Core Reaction Protocols

Method A: The Acidic Ammonium Thiocyanate Protocol (Recommended)

Best for: Scalability, cost-efficiency, and operational simplicity.

Reaction Scheme: 4-Fluoro-2-methylaniline + NH4SCN + HCl → (4-Fluoro-2-methylphenyl)thiourea + NH4Cl

Optimized Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq of 4-Fluoro-2-methylaniline in 1.0 eq of concentrated HCl (37%) diluted with water (ratio 1:2 v/v).

-

Note: Ensure the aniline is fully protonated and dissolved. If solids persist, add minimal water and heat to 50°C.

-

-

Addition: Add 1.2–1.5 eq of Ammonium Thiocyanate (NH₄SCN).

-

Crucial Step: Dissolve NH₄SCN in minimal water before addition to prevent "clumping" of the aniline salt.

-

-

Reflux: Heat the mixture to reflux (90–100°C) for 4–6 hours .

-

Monitoring: The solution will initially be clear/yellow and may turn turbid as the product forms (thioureas are less soluble in acidic water than aniline salts).

-

-

Workup: Cool the reaction mixture slowly to 0–5°C. The product should precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water to remove NH₄Cl and unreacted NH₄SCN. Recrystallize from Ethanol:Water (80:20) .

Method B: The Benzoyl Isothiocyanate Route (Alternative)

Best for: High purity requirements if Method A yields "oily" products.

-

React aniline with Benzoyl Isothiocyanate in Acetone (RT, 1h) to form the Benzoyl-thiourea intermediate.

-

Hydrolyze with NaOH (10% aq) at 80°C for 30 mins.

-

Acidify to precipitate the free thiourea.

Troubleshooting Guide: Diagnostics & Solutions

Visualizing the Troubleshooting Logic:

Caption: Decision tree for diagnosing common synthetic failures in aryl thiourea formation.

Detailed Troubleshooting Table:

| Symptom | Root Cause | Corrective Action |

| Product "Oils Out" | The melting point of the crude is depressed by impurities, or the product is supercooled. | Don't Panic. Decant the aqueous layer. Dissolve the oil in boiling ethanol, add warm water until turbid, and let it cool very slowly with stirring. Scratching the flask wall often induces nucleation. |

| Low Conversion | The ortho-methyl group sterically hinders the amine. | Increase Energy. Raise the bath temperature to 105°C. Ensure the reaction is vigorously refluxing, not just simmering. Increase reaction time to 12 hours. |

| Symmetric Urea Byproduct | Formation of 1,3-bis(4-fluoro-2-methylphenyl)thiourea due to aniline attacking the product. | Control Stoichiometry. Ensure a slight excess of NH₄SCN (1.5 eq). Avoid high concentrations of aniline; dilute the reaction mixture further with water. |

| Pink/Red Coloration | Oxidation of the aniline precursor (common with anilines). | Add Antioxidant. Add a pinch of Sodium Bisulfite (NaHSO₃) or charcoal decolorization during the recrystallization step. |

Frequently Asked Questions (FAQs)

Q1: Why do we use HCl? Can I use Sulfuric Acid? A: HCl is preferred because the chloride counter-ion generally forms soluble aniline hydrochloride salts that remain in solution until the thiourea precipitates. Sulfuric acid can form insoluble aniline sulfates, which coat the unreacted amine and stop the reaction (passivation). Furthermore, HCl is easier to remove during workup.

Q2: My TLC shows a spot very close to the starting material. How do I differentiate? A: Anilines and their corresponding thioureas often have similar Rf values in non-polar solvents.

-

Differentiation: Use a stain. Thioureas react vigorously with Grote’s Reagent (blue/purple) or Iodine vapor. Anilines will stain with Ninhydrin (though less effectively for aromatic amines) or simply UV fluorescence.

-

Eluent: Try 5% Methanol in Dichloromethane to separate the more polar thiourea from the aniline.

Q3: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for overcoming the steric hindrance of the ortho-methyl group.

-

Protocol: Sealed vessel, water/HCl solvent, 120°C for 10–20 minutes. This often suppresses the formation of the symmetric byproduct.

Q4: What are the expected NMR shifts for characterization? A:

-

¹H NMR (DMSO-d₆): Look for two broad singlets for the NH₂/NH protons. The NH adjacent to the phenyl ring usually appears downfield (~9.0–10.0 ppm), while the terminal NH₂ appears around ~7.0–8.0 ppm (often broad).

-

¹⁹F NMR: Essential for purity checks. You should see a single sharp peak around -110 to -120 ppm (relative to CFCl₃), distinct from the starting aniline.

References

-

General Synthesis of Aryl Thioureas

- Source: Vogel's Textbook of Practical Organic Chemistry.

- Relevance: Establishes the found

-

URL:

-

Optimization of Thiourea Synthesis from Substituted Anilines

- Source: BenchChem Technical Support & Organic Chemistry Portal.

- Relevance: Discusses overcoming poor nucleophilicity and steric hindrance in anilines.

-

URL:

-

Microwave Assisted Synthesis of Phenylthioureas

- Source: International Journal of Cre

- Relevance: Validates the use of microwave irradiation to reduce reaction times for sterically hindered substr

-

URL:

-

Properties of 4-Fluoro-2-methylaniline

- Source: PubChem / Sigma-Aldrich.

-

Relevance: Physical properties and safety data for the precursor.[2]

-

URL:

Sources

Improving the yield and purity of thiourea synthesis reactions

Welcome to the Thiourea Synthesis Technical Support Center .

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook procedures. We focus here on process intensification —optimizing reaction kinetics, suppressing byproduct formation, and implementing "green" aqueous protocols that outperform traditional volatile organic solvent methods.

Module 1: The "Green" Standard (Amine + CS₂)

Context: The reaction of primary amines with carbon disulfide (

The Solution: Use the "On-Water" effect or Oxidative Desulfurization . Water accelerates this reaction via hydrophobic hydration, and oxidants drive the equilibrium by trapping the released sulfur.

Protocol 1.1: Oxidative One-Pot Synthesis (High Yield)

Best for: Symmetrical thioureas from aliphatic/aromatic amines.[1]

Reagents:

-

Primary Amine (2.0 equiv)

-

Carbon Disulfide (

) (1.0 - 1.2 equiv)[2] -

Catalyst/Promoter: Hydrogen Peroxide (

, 30%) OR Iodine ( -

Solvent: Water (Tap water is often sufficient)

Step-by-Step Workflow:

-

Charge: In an open vessel (fume hood mandatory), suspend the Amine (10 mmol) in Water (10 mL).

-

Addition: Add

(6 mmol) dropwise at room temperature.-

Observation: You will see the formation of a dithiocarbamate intermediate (often a color change to yellow/orange).

-

-

Promotion:

-

Method A (Greenest): Add

(30%, 3 mL) dropwise over 15 minutes. The reaction is exothermic; keep -

Method B (Faster): Add catalytic

(10 mol%) or Triethylamine (TEA) if the amine is a salt.

-

-

Reaction: Stir vigorously for 30–60 mins. The hydrophobic thiourea product will precipitate out of the aqueous phase.

-

Workup: Filter the solid. Wash with cold water (2x) and hexanes (1x) to remove unreacted

.

Why this works (The Science):

The reaction proceeds via a dithiocarbamate intermediate. Without an oxidant, this intermediate is in equilibrium with the starting materials. The oxidant converts the leaving group (

Module 2: The Isothiocyanate Route (Unsymmetrical)

Context: When synthesizing unsymmetrical thioureas (

The Issue: Isothiocyanates are moisture-sensitive and expensive. The Fix: In-situ generation using "Click" chemistry principles.

Protocol 2.1: Sequential Addition (One-Pot)

-

Activation: Dissolve Amine A (1.0 equiv) in THF or Acetonitrile. Add

(1.2 equiv) and TEA (1.5 equiv). Stir 30 mins. -

Desulfurization: Add a desulfurizing agent like TBTU , EDC , or Tosyl Chloride (1.0 equiv) at

. -

Coupling: Add Amine B (1.0 equiv). Warm to RT and stir for 2 hours.

-

Result: High purity unsymmetrical thiourea without handling toxic isothiocyanate isolates.

Module 3: Visualizing the Mechanism & Troubleshooting

The following diagram illustrates the critical decision points in the

Caption: The "Green" pathway (Green arrows) bypasses the reversible equilibrium trap by chemically driving the intermediate to the product.

Module 4: Technical Support Tickets (Troubleshooting)

Ticket #001: "My product is an oil/sticky tar instead of a solid."

-

Diagnosis: This is common with aliphatic thioureas or when trace solvent (DMF/DMSO) remains.

-

Immediate Fix (Trituration):

-

Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

-

Slowly add cold Hexane or Diethyl Ether until cloudy.

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

Refrigerate overnight.

-

-

Prevention: Switch solvent to Water/Ethanol (Protocol 1.1). Oils often form because the byproduct (sulfur) is contaminating the product. Use the oxidation method to convert sulfur to water-soluble sulfate.

Ticket #002: "The reaction smells strongly of rotten eggs ( ) and yield is <40%."

-

Diagnosis: You are relying on thermal elimination of

, which is reversible and slow. -

Immediate Fix: Add a base (NaOH or KOH) to trap the

as sulfide salts, or add an oxidant ( -

Reference: See Milosavljevic et al. for oxidant-driven yields >90% [3].

Ticket #003: "I cannot separate the sulfur byproduct from my thiourea."

-

Diagnosis: Elemental sulfur (

) has similar solubility to many organic thioureas. -

Immediate Fix:

-

Wash with CS₂: Caution:

dissolves sulfur very well but is toxic. -

Recrystallization: Recrystallize from Toluene . Sulfur is highly soluble in hot toluene but remains in solution upon cooling, while thioureas typically crystallize out.

-

Module 5: Purification Data (Solvent Selection)

Use this table to select the correct purification strategy based on your compound's polarity.

| Compound Type | Crude Appearance | Recommended Recrystallization Solvent | Alternative Workup |

| Di-aryl Thioureas | Grey/Yellow Solid | Ethanol (95%) or EtOH/Water (8:2) | Wash with dilute HCl to remove unreacted aniline. |

| Aliphatic Thioureas | Waxy White Solid | Water or Isopropanol | Lyophilization (Freeze Drying). |

| Unsymmetrical | Sticky Oil | Toluene/Hexane | Column Chromatography (SiO₂); Eluent: DCM/MeOH (98:2). |

| Highly Polar | Hygroscopic Solid | Acetonitrile | Trituration with Diethyl Ether. |

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[5][6] "A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium." Journal of Organic Chemistry.

-

Karche, A. D., et al. (2022).[5] "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Process Research & Development. [7]

-

Milosavljevic, M. (2016). "Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water."[3][6] Journal of the Serbian Chemical Society.

-

Tan, W., et al. (2017).[5] "Synthesis of Symmetrical N,N'-Disubstituted Thioureas... over a ZnO/Al2O3 Composite." Organic Letters.

-

Zhang, Z., et al. (2010).[5] "Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide."[1] Synlett.

Sources

- 1. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 2. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Lys-CQD catalyzed synthesis of thiourea, amide, and formamide compounds using renewable and competitive feedstocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

D2O exchange for identifying N-H protons in NMR of (4-Fluoro-2-methylphenyl)thiourea

Ticket ID: NMR-D2O-EXCH-001 Subject: Identification of N-H Protons via Deuterium Exchange Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing (4-Fluoro-2-methylphenyl)thiourea . Due to the thiourea moiety, your

Module 1: The Diagnostic Workflow (The "D₂O Shake")

Do not simply add D₂O and hope for the best. Thioureas possess restricted rotation and variable exchange rates. Follow this precision protocol to ensure data integrity.

Phase 1: The Reference Spectrum (DMSO-d₆)

-

Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d₆) rather than CDCl₃.

-

Reason: Thioureas often aggregate in non-polar solvents (CDCl₃), causing extreme line broadening. DMSO breaks these aggregates via hydrogen bonding, sharpening the N-H signals for a clear baseline.

-

-

Acquisition: Run a standard proton scan (typically 16–64 scans).

-

Target Signals: Look for:

-

Ar-NH (Thioamide): Downfield singlet, typically 9.0 – 10.0 ppm .

-

-NH₂ (Terminal): Broad singlet or doublet, typically 7.0 – 8.5 ppm .

-

Phase 2: The Exchange (The "Shake")

-

Preparation: Remove the NMR tube from the probe.

-

Addition: Add 1–2 drops (approx. 50 µL) of D₂O (Deuterium Oxide) directly into the tube.

-

Critical: Do not exceed 2 drops. Excess D₂O can precipitate the organic compound or cause phase separation in CDCl₃ (though less of an issue in DMSO).

-

-

Agitation: Cap the tube and shake vigorously for 60 seconds .

-

Expert Tip: If the N-H signal is hydrogen-bonded intramolecularly (common in ortho-substituted rings), exchange may be slow. If signals persist, warm the tube to 40°C in a water bath for 5 minutes.

-

-

Re-Acquisition: Insert the sample and shim immediately . The addition of D₂O changes the sample volume and polarity, requiring a re-shim.

Phase 3: Analysis

Compare the two spectra.

-

Disappearance: Peaks that vanish or significantly diminish are labile N-H protons .

-

Appearance: A new peak (HDO) will appear, typically around 3.3 – 4.0 ppm (in DMSO) or 4.8 ppm (in CDCl₃).

Module 2: Visualizing the Logic

Workflow Diagram: Decision Tree for Peak Assignment

Use this logic flow to interpret your results.

Figure 1: Decision tree for distinguishing labile protons from stable aromatic signals using D₂O exchange.

Module 3: Troubleshooting & FAQs

Q1: My N-H peaks became smaller but didn't disappear completely. Why?

Diagnosis: Incomplete Exchange (Slow Kinetics). Root Cause: The "2-methyl" group in your molecule creates steric hindrance, and the thiourea sulfur is a strong hydrogen bond acceptor. This can "lock" the proton, slowing down the H-to-D exchange rate. Solution:

-

Time: Wait 10–15 minutes and run the scan again.

-

Heat: Run the experiment at 313 K (40°C) . Heat breaks hydrogen bonds and accelerates exchange.

Q2: I see "doubled" peaks for the methyl group and the aromatic ring. Is my sample impure?

Diagnosis: Rotamers (Restricted Rotation).[1] Root Cause: Thioureas exhibit restricted rotation around the C(S)–N bond due to its partial double-bond character. The ortho-methyl group exacerbates this, locking the molecule into syn and anti conformers that exchange slowly on the NMR timescale. Verification: This is not an impurity if the ratio of the "doubled" peaks remains constant after purification. To confirm, run Variable Temperature (VT) NMR . At high temperatures (e.g., 80°C in DMSO), the rotamers will spin fast enough to coalesce into single, sharp peaks.

Q3: How do I distinguish F coupling from N-H coupling?

Diagnosis: Spin-Spin Splitting vs. Exchange. Explanation:

-

F Coupling: The Fluorine atom on the ring will split nearby aromatic protons (Ar-H). These splittings (typically 5–9 Hz for

-

N-H Coupling: If the N-H is coupled to a neighbor, adding D₂O removes the H. Consequently, the signal vanishes, and any splitting it caused on neighboring atoms collapses.

Module 4: Expected Data Profile

Below is the anticipated chemical shift data for (4-Fluoro-2-methylphenyl)thiourea in DMSO-d₆.

| Proton Type | Approx. Shift (δ ppm) | Multiplicity | D₂O Exchange? | Notes |

| Ar-NH | 9.2 – 9.8 | Singlet (Broad) | YES | Disappears. Most downfield proton. |

| -NH₂ | 7.0 – 7.8 | Broad s/d | YES | Disappears. Often broader than Ar-NH. |

| Ar-H (Ring) | 6.9 – 7.3 | Multiplet | NO | Complex splitting due to |

| HDO (Water) | 3.3 – 3.5 | Broad Singlet | N/A | Grows after D₂O addition. |

| Ar-CH₃ | 2.1 – 2.3 | Singlet | NO | May appear as two unequal peaks (rotamers). |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for D₂O exchange mechanisms).

-

Reich, H. J. (2023). Structure Determination Using NMR: Labile Protons. University of Wisconsin-Madison.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed discussion on rotamers and chemical exchange).

-

PubChem. (2024). Compound Summary: Phenylthiourea Derivatives. National Library of Medicine.

Sources

Validation & Comparative

Comparative Analysis of Biological Activity: Ortho, Meta, and Para-Fluorophenylthiourea Isomers

The following guide provides an in-depth comparative analysis of fluorophenylthiourea isomers, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The biological efficacy of

-

Ortho-isomer (2-F): Generally exhibits superior antimicrobial and antifungal potency due to increased lipophilicity and steric shielding, which facilitates membrane permeability.

-

Para-isomer (4-F): Dominates in enzyme inhibition (e.g.,

-amylase, -

Meta-isomer (3-F): Often serves as an intermediate performer, though it occasionally shows selectivity for specific kinase targets depending on the secondary substituent.

Chemical Identity & Synthesis

The synthesis of these isomers typically follows a nucleophilic addition mechanism.[1] The electron-withdrawing nature of fluorine accelerates the reaction when present on the isothiocyanate precursor, but positional sterics (in the ortho case) can slightly retard the rate compared to para.

Synthesis Workflow

The following diagram outlines the general synthetic pathway for generating these isomers, using a benzoyl isothiocyanate intermediate to yield acyl-thioureas, a common scaffold for stabilizing the core.

Figure 1: General synthetic route for N-(fluorophenyl)thiourea derivatives via benzoyl isothiocyanate intermediate.

Comparative Biological Performance[1][2]

Antibacterial & Antifungal Activity

Recent studies indicate that the 2-fluorophenyl (ortho) derivatives often outperform their para counterparts in microbial assays. This is attributed to the "ortho-effect," where the fluorine atom shields the thiourea moiety, preventing premature metabolic degradation and enhancing lipophilicity for cell wall penetration.

Table 1: Comparative MIC Values (

| Isomer Position | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |

| 2-Fluoro (Ortho) | 1.95 - 7.8 | 7.8 - 15.6 | 3.9 | High membrane permeability; steric protection. |

| 3-Fluoro (Meta) | 15.6 - 31.2 | 31.2 - 62.5 | 15.6 | Moderate activity; lower lipophilicity than ortho. |

| 4-Fluoro (Para) | 7.8 - 15.6 | 3.9 - 7.8 | 7.8 | High electronic withdrawal; active against Gram (-) efflux pumps. |

| Control (Ciprofloxacin) | 0.5 - 1.0 | 0.5 - 1.0 | N/A | Standard Antibiotic Reference |

Enzyme Inhibition (Diabetes Targets)

In contrast to antimicrobial activity, the 4-fluorophenyl (para) isomers demonstrate superior efficacy in inhibiting enzymes related to type 2 diabetes, such as

Table 2: IC

| Isomer Position | Binding Affinity (Docking) | ||

| 2-Fluoro (Ortho) | 68.4 | 45.2 | Moderate (-7.2 kcal/mol) |

| 3-Fluoro (Meta) | 72.1 | 58.9 | Weak (-6.5 kcal/mol) |

| 4-Fluoro (Para) | 53.3 | 24.9 | Strong (-8.4 kcal/mol) |

| Standard (Acarbose) | 50.1 | 22.5 | Reference Inhibitor |

Structure-Activity Relationship (SAR) Analysis

The biological divergence between these isomers is not random; it is governed by specific molecular interactions.

-

Electronic Effect (

): Fluorine is highly electronegative. At the para position, it exerts a strong inductive withdrawal (-I) without steric hindrance, increasing the acidity of the thiourea -NH- groups. This is critical for targets requiring H-bond donation (e.g., enzymes). -

Lipophilicity (

): The ortho substitution alters the solvation shell and molecular planarity, often resulting in higher -

Steric Effect (

): The ortho-fluorine can twist the phenyl ring out of coplanarity with the thiourea system, potentially locking the molecule into a bioactive conformation specific to certain receptors but hindering others.

Figure 2: SAR Logic Flow illustrating how fluorine position dictates biological outcome.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these specific isomers.

General Synthesis of N-(Fluorophenyl)thioureas

Reagents: Benzoyl chloride, Ammonium thiocyanate, 2/3/4-Fluoroaniline, Acetone.

-

Preparation of Isothiocyanate: Dissolve ammonium thiocyanate (

) in acetone ( -

Addition of Amine: Add the specific fluoroaniline isomer (

) to the filtrate. Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). -

Isolation: Pour the reaction mixture into ice-cold water. The solid product (acyl-thiourea) will precipitate. Filter, wash with water, and recrystallize from ethanol.

-

Hydrolysis (Optional): To obtain the free phenylthiourea, reflux the acyl-derivative in

NaOH solution for 2 hours, then acidify with dilute HCl [1, 3].

-Amylase Inhibition Assay

Purpose: To quantify the antidiabetic potential of the para-isomer.

-

Mix: Combine

of test compound (dissolved in DMSO, varying concentrations) with -

Incubate: Incubate at

for 10 minutes. -

Substrate Addition: Add

of -

Stop Reaction: Add

of dinitrosalicylic acid (DNS) color reagent. -

Develop: Heat in a boiling water bath for 5 minutes. Cool to room temperature.

-

Measure: Dilute with distilled water (

) and measure absorbance at

References

-

Ghorab, M. M., et al. (2017).[2] Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Chemistry Central Journal, 11(1), 32.

-

Limban, C., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3).

-

Yigit, B., et al. (2025).[3] Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes.[4][5] Biotechnology and Applied Biochemistry, 72(4), 924-935.[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Spectral Analysis of (4-Fluoro-2-methylphenyl)thiourea

Executive Summary

This guide provides a comparative spectral analysis of (4-Fluoro-2-methylphenyl)thiourea , a privileged scaffold in medicinal chemistry used often as a precursor for heterocyclic synthesis (e.g., aminobenzothiazoles).

Unlike standard phenylthioureas, this compound presents unique NMR challenges due to the electronic duality of the fluorine atom (inductive withdrawal vs. resonance donation) and the steric influence of the ortho-methyl group . This guide compares the target compound against its non-fluorinated analog, Phenylthiourea , to isolate and identify these specific spectral signatures.

Part 1: Structural Context & Synthesis Validation

To understand the spectrum, one must first validate the structural integrity. The synthesis typically proceeds via the acid-catalyzed addition of ammonium thiocyanate to the corresponding aniline.

Synthesis & Validation Workflow

The following diagram illustrates the critical checkpoints for validating the conversion of 4-fluoro-2-methylaniline into the target thiourea.

Figure 1: Reaction pathway and critical spectroscopic checkpoints for product validation.

Part 2: 1H NMR Comparative Analysis

The proton NMR spectrum of (4-Fluoro-2-methylphenyl)thiourea is defined by the interplay between the labile thiourea protons and the fluorine-coupled aromatic system .

Experimental Setup

-

Solvent: DMSO-d6 (Essential.[1] CDCl3 often causes broadening or loss of NH signals due to exchange).[2]

-

Frequency: 400 MHz minimum (to resolve aromatic multiplets).

Comparative Data: Target vs. Phenylthiourea

The table below highlights how the substituents shift the signals relative to the unsubstituted standard.

| Proton Assignment | Target Compound (δ ppm) | Phenylthiourea Analog (δ ppm) | Mechanistic Insight |

| CS-NH-Ar ( | 9.20 - 9.35 (s, br) | 9.70 | Steric Shielding: The ortho-methyl group twists the ring, slightly disrupting planarity and shielding the NH compared to the unsubstituted analog. |

| CS-NH₂ ( | 7.10 - 7.50 (s, br) | 7.10 - 7.50 | Electronic Buffer: The terminal amine protons are less sensitive to the aromatic substituents due to distance. |

| Ar-H (C3) | 6.95 - 7.05 (m) | 7.10 - 7.30 | Shielding: Ortho to Fluorine. The resonance donation of F shields this proton significantly. |

| Ar-H (C5) | 6.90 - 7.00 (m) | 7.10 - 7.30 | Shielding: Ortho to Fluorine. Similar shielding effect.[3] |

| Ar-H (C6) | 7.15 - 7.25 (dd) | 7.40 - 7.50 | Deshielding: The meta-F inductive effect and ortho-thiourea group deshield this position. |

| Ar-CH₃ | 2.15 - 2.25 (s) | N/A | Diagnostic Singlet: Confirms the presence of the methyl group. |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on NH Signals: In DMSO-d6, the thiourea moiety typically shows two distinct signals. The proton attached to the aromatic ring (

) is more acidic and appears downfield (9.0+ ppm). The terminalprotons ( ) are often broad. If D₂O is added, these signals will vanish (exchange).

Part 3: 13C NMR & Fluorine Coupling[4][5][6][7]

The 13C spectrum provides the most definitive structural proof due to the Carbon-Fluorine (C-F) coupling . Unlike protons, where couplings can be complex, C-F couplings follow a predictable magnitude based on distance (bond count).

C-F Coupling Logic

The Fluorine atom splits the carbon signals into doublets. The magnitude of the coupling constant (

Figure 2: Magnitude of C-F coupling constants (

Comparative Data: Chemical Shifts & Coupling

| Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity ( | Comparative Note |

| C=S (Thiourea) | 181.0 - 182.0 | Singlet | Distinctive downfield signal. Urea (C=O) would appear at ~155 ppm. |

| C4 (C-F) | 158.0 - 162.0 | Doublet (~242 Hz) | The most deshielded aromatic carbon due to direct F-attachment. |

| C1 (C-N) | 135.0 - 138.0 | Doublet (~3 Hz) | Para to Fluorine; coupling is very small. |

| C2 (C-Me) | 136.0 - 139.0 | Doublet (~8 Hz) | Meta to Fluorine; distinct splitting. |

| C6 | 128.0 - 130.0 | Doublet (~8 Hz) | Meta to Fluorine. |

| C3 | 113.0 - 117.0 | Doublet (~22 Hz) | Ortho to Fluorine; significant shielding (upfield shift). |

| C5 | 112.0 - 116.0 | Doublet (~22 Hz) | Ortho to Fluorine; significant shielding. |

| Ar-CH₃ | 17.5 - 18.5 | Singlet | Upfield aliphatic region. |

Part 4: Experimental Protocols

Synthesis Protocol (Ammonium Thiocyanate Method)

This method is preferred for its atom economy and avoidance of toxic isothiocyanate reagents.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoro-2-methylaniline (10 mmol) in 10 mL of water containing concentrated HCl (1.1 eq).

-

Addition: Add Ammonium Thiocyanate (1.2 eq) dissolved in minimal water.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring by TLC is recommended (Mobile phase: 30% Ethyl Acetate in Hexane).

-

Workup: Cool the reaction mixture in an ice bath. The thiourea product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1) to remove trace aniline hydrochloride.

NMR Acquisition Protocol

To ensure data quality comparable to the values in this guide:

-

Sample Prep: Dissolve ~10 mg of dry product in 0.6 mL DMSO-d6 .

-

Why DMSO? It prevents the rapid exchange of thiourea protons, allowing observation of the NH signals.

-

-

Parameters (1H):

-

Pulse angle: 30°[4]

-

Relaxation delay (D1): 1.0 sec (minimum)

-

Scans: 16 (sufficient for >95% purity)

-

-

Parameters (13C):

-

Decoupling: Proton-decoupled (CPD)

-

Scans: 512+ (Carbon signals for C=S and C-F split peaks are weak).

-

Tip: If C-F doublets are unclear, increase relaxation delay to 2.0 sec.

-

Part 5: Performance & Stability Context

When evaluating this compound against alternatives (like ureas or non-fluorinated thioureas), consider the following:

-

Hydrogen Bonding: The thiourea sulfur is a weaker H-bond acceptor than the urea oxygen, but the NH protons in thiourea are more acidic (

~21 vs ~27 for urea). This makes (4-Fluoro-2-methylphenyl)thiourea a superior hydrogen-bond donor catalyst in organocatalysis. -

Metabolic Stability: The incorporation of Fluorine at the 4-position blocks metabolic oxidation (para-hydroxylation) by Cytochrome P450 enzymes, a common failure point for non-fluorinated phenylthioureas in drug development.

References

-

University of Calgary. Spectroscopy: NMR of Amides and Thioureas. (General principles of restricted rotation and NH acidity). [Link]

-

Reich, H. J. WinPLT NMR Data: 19F and 13C-F Coupling Constants. University of Wisconsin-Madison. (Source for aromatic C-F coupling magnitude). [Link]

-

Organic Chemistry Portal. Synthesis of Thioureas. (Validation of Ammonium Thiocyanate protocol). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Phenylthiourea. (Comparative spectral data). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

A Researcher's Guide to the X-ray Crystallography of N,N'-Disubstituted Thiourea Derivatives

An In-depth Comparison of Molecular Conformation and Supramolecular Assembly

Abstract

N,N'-disubstituted thioureas are a remarkably versatile class of molecules, pivotal in fields ranging from organocatalysis to medicinal chemistry and materials science.[1][2] Their function is intrinsically linked to their three-dimensional structure and their capacity to form predictable hydrogen-bonding networks.[3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structural nuances at the atomic level.[4][5] This guide provides a comprehensive comparison of the crystallographic features of N,N'-disubstituted thiourea derivatives, focusing on the interplay between substituent choice, molecular conformation, and crystal packing. We will dissect the causality behind experimental choices in synthesis and crystal growth, present detailed protocols, and offer insights into interpreting the rich data derived from crystallographic analysis.

Introduction: The Structural Significance of Thioureas

The thiourea backbone, characterized by a central thiocarbonyl group (C=S) flanked by two nitrogen atoms, is a powerful hydrogen-bonding motif. The N-H groups act as hydrogen bond donors, while the sulfur atom is a primary acceptor.[6] This dual nature allows thioureas to form robust and directional intermolecular interactions, such as the common dimeric R²₂(8) ring motif formed through N-H···S hydrogen bonds.[7]

The conformation of the N,N'-substituents relative to the C=S bond (cis or trans) is a critical determinant of the molecule's overall shape and its ability to engage in these interactions.[8][9] This conformational flexibility, influenced by both steric and electronic effects of the substituents, dictates how the molecules assemble in the solid state, ultimately defining the material's properties. For instance, aromatic substituents can introduce π-π stacking, while additional functional groups can create more complex, multi-point recognition motifs.[7] Understanding these relationships is paramount for rational drug design and the engineering of functional crystalline materials.[4]

The Crystallographer's Workflow: From Synthesis to Structure

Obtaining a high-quality crystal structure is a multi-stage process that demands precision at every step. Each stage, from the initial synthesis of the thiourea derivative to the final analysis of the diffraction data, builds upon the last. A flaw in an early step, such as impure starting material or suboptimal crystal growth, will invariably compromise the quality of the final structural model.

Caption: The experimental workflow from synthesis to final structural analysis.

Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas

A common and reliable method for synthesizing these derivatives involves the reaction of an amine with an isothiocyanate.[5][10] For symmetrical derivatives, carbon disulfide can be used in a one-pot reaction with the desired amine.[11]

Protocol: Synthesis of N,N′-bis[2-(dimethylamino)phenyl]thiourea [1]

-

Reagent Preparation: In a round-bottom flask, dissolve 2-amino-N,N-dimethylaniline (2.0 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Reaction Initiation: Slowly add 1,1′-thiocarbonyldiimidazole (TCDI) (1.0 equivalent) to the solution at room temperature. The use of TCDI is often preferred over thiophosgene due to its lower toxicity and ease of handling.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, wash the organic solution with deionized water (3 x 60 mL) to remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization. For this specific compound, dissolving the solid in a minimal amount of CH₂Cl₂ followed by the addition of excess diethyl ether and storage at low temperature (253 K) yields an off-white powder.[1]

Experimental Protocol: Crystal Growth

The goal of crystallization is to produce a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[12] Slow cooling or slow solvent evaporation are the most common and effective techniques. The choice of solvent is critical; the compound should be sparingly soluble at room temperature.

Protocol: Crystal Growth by Vapor Diffusion [1]

-

Rationale: This technique promotes slow crystallization by gradually changing the solvent composition to decrease the compound's solubility. It is particularly effective for sensitive molecules that might decompose with heating.

-

Preparation: Dissolve the purified thiourea derivative in a small volume of a "good" solvent (e.g., Tetrahydrofuran - THF) in a small, open vial.

-

Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a larger volume of a "poor" solvent (the precipitant, e.g., pentane). The "good" solvent should be more volatile than the "poor" solvent.

-

Diffusion: Over several hours to days, the vapor of the "good" solvent will slowly diffuse out of the vial while the vapor of the "poor" solvent diffuses in. This gradual increase in the concentration of the "poor" solvent reduces the solubility of the compound, leading to the formation of high-quality crystals.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution and mount them for X-ray analysis.

Comparative Crystallographic Analysis

The true power of crystallography lies in comparing related structures to understand how subtle chemical changes manifest in the solid state. Here, we compare two closely related derivatives: N,N′-bis[2-(dimethylamino)phenyl]thiourea (1 ) and N,N′-bis[2-(diethylamino)phenyl]thiourea (2 ).[1]

The primary structural difference between these two compounds is the steric bulk and basicity of the ortho-dialkylamino substituent. This seemingly minor change has significant consequences for both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding

A dominant feature in both structures is a strong intramolecular hydrogen bond between one of the thiourea N-H groups and the nitrogen of the ortho-dialkylamino group.[1][2] This interaction creates a stable six-membered ring motif and locks the conformation of that portion of the molecule.[7]

| Parameter | Compound 1 (R=Me) | Compound 2 (R=Et) | Causality & Significance |

| N-H···N Distance (Å) | 1.957 (17) | 1.864 (15) | The shorter distance in 2 indicates a stronger hydrogen bond. This is attributed to the increased electron-donating ability (and thus, basicity) of the diethylamino group compared to the dimethylamino group.[1] |

| N-H···N Angle (°) | ~135° (Calculated) | ~140° (Calculated) | The angle in 2 is closer to the ideal 180°, further supporting a stronger, more linear interaction. |

| Conformation | Stabilized | Stabilized | This intramolecular bond is a key factor in dictating the overall molecular conformation in the crystal lattice for both molecules.[7] |

Intermolecular Interactions & Crystal Packing

While one N-H group is occupied intramolecularly, the second N-H group is available for intermolecular interactions. In both compounds, this second N-H group forms a close contact with the sulfur atom of an adjacent molecule.[1] This N-H···S interaction is the primary force that links the molecules into larger assemblies in the crystal lattice.

The different packing arrangements are a direct result of the different steric profiles of the methyl vs. ethyl groups. The bulkier diethylamino groups in compound 2 lead to a less compact packing arrangement compared to compound 1 . These subtle differences in packing can influence material properties such as solubility and melting point.

The X-ray Diffraction Experiment: A Practical Overview

Once a suitable crystal is obtained, the process of determining its structure begins.[13] This involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single, high-quality crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).[12]

-

Data Collection: The mounted crystal is placed in a diffractometer. It is cooled, typically to 100 K, in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, often using a Mo or Cu X-ray source, rotates the crystal while collecting thousands of diffraction images.[4][15]

-

Unit Cell Determination: From the positions of the diffraction spots on the images, the software determines the dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal.[14]

-

Data Integration: The intensity of every diffraction spot is measured and integrated. This process generates a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

-

Structure Solution & Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. From this map, an atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible.[15]

Conclusion and Future Directions

This guide demonstrates that the crystal structures of N,N'-disubstituted thiourea derivatives are governed by a delicate balance of intra- and intermolecular forces. The choice of N-substituent directly influences hydrogen bond strength, molecular conformation, and crystal packing. By comparing the structures of derivatives with dimethylamino and diethylamino substituents, we have shown how the increased basicity and steric bulk of the ethyl groups lead to a stronger intramolecular hydrogen bond.[1]

The detailed protocols provided for synthesis, crystal growth, and data collection serve as a validated starting point for researchers entering this field. Future work could expand this comparative analysis to include substituents with varying electronic properties (e.g., electron-withdrawing groups like nitro or trifluoromethyl) to further probe their influence on the resulting supramolecular architectures.[8] Such studies are essential for the rational design of new thiourea-based catalysts, sensors, and pharmaceutical agents where solid-state structure is intrinsically tied to function.

References

-

Chen, Y.-A., Lee, G.-H., & Lee, C.-H. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. IUCrData, 8(1). Available at: [Link]

-

Bauza, A., Salva, A., et al. (2014). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. New J. Chem., 38, 5619-5629. Available at: [Link]

-

Raza, M. A., Sharif, A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. Available at: [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

-

Prabakaran, K., & Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(11b), 2055-2061. Available at: [Link]

-

Khan, M. S., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(46), 31193–31206. Available at: [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

-

Minor, W., et al. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 384–393. Available at: [Link]

-

De Ras, M., et al. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. IUCrData, 7(1). Available at: [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

Khan, M. S., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(46), 31193–31206. Available at: [Link]

-

Pan, F., et al. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. The Journal of Physical Chemistry Letters, 13(12), 2736–2742. Available at: [Link]

-

Wietor, J.-L., et al. (2011). Crystal Engineering with Urea and Thiourea Hydrogen-Bonding Groups. ChemInform, 39(3). Available at: [Link]

-

Yanagisawa, Y., et al. (2018). (a) Chemical structure and H-bonding modes of poly(ether-thiourea) and... Science, 359, 72. Available at: [Link]

-

Li, Y., et al. (2013). Synthesis, Structure and Biological Evaluation of Thiourea Derivatives as Antitumor Agents. Molecules, 18(11), 14038-14054. Available at: [Link]

-

Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4524. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]

-

Kadje, H., et al. (2003). A Simple and green procedure for the synthesis of symmetrical N,N'-disubstituted thioureas on the surface of alumina under microwave irradiation. Archive for Organic Chemistry, 2003(9), 45-49. Available at: [Link]

Sources

- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

- 15. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and highly significant class of compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their remarkable ability to inhibit various enzymes has positioned them as promising candidates for the development of novel therapeutic agents against a range of diseases.[1] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, provides a unique platform for structural modification, allowing for the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.[2] This in-depth technical guide provides a comparative overview of the enzyme inhibitory activities of thiourea derivatives, focusing on key enzymes such as urease, carbonic anhydrase, and tyrosinase. The guide summarizes quantitative inhibitory data, details robust experimental protocols for key assays, and visualizes essential workflows to serve as a valuable resource for researchers and drug development professionals.

Comparative Analysis of Enzyme Inhibitory Performance

The efficacy of thiourea derivatives as enzyme inhibitors is best understood through direct comparison with established alternatives and across different enzyme families. The structural flexibility of the thiourea core allows for the synthesis of vast libraries of compounds, many of which exhibit superior performance to commercially available drugs in preclinical studies.[3]

Urease Inhibition: A Strategy Against Pathogenic Bacteria

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori.[1][4] By catalyzing the hydrolysis of urea into ammonia and carbon dioxide, the enzyme allows the bacteria to neutralize the acidic environment of the stomach, facilitating colonization.[1][4] Therefore, the inhibition of urease is a key therapeutic strategy for treating infections caused by these pathogens.[1][4] Thiourea derivatives, acting as substrate analogues, have been extensively investigated as potent urease inhibitors.[5]

Recent studies have synthesized novel thiourea derivatives that show significantly greater potency than the standard clinical drug, Acetohydroxamic acid (AHA).

Table 1: Comparative Inhibitory Activity of Thiourea Derivatives Against Urease

| Compound Class | Specific Derivative Example | Target Organism/Enzyme | IC50 (µM) | Commercial Alternative | IC50 (µM) |

| Synthesized N-monoarylacetothiourea | Compound b19 | H. pylori Urease | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.2 ± 1.2[3] |

| Synthesized Alkyl Chain-Linked Thiourea | Compound 3c | Jack Bean Urease | 10.65 ± 0.45 | Thiourea (Standard) | 15.51 ± 0.11[6] |

| Synthesized Bis-Acyl-Thiourea | Compound UP-1 | Jack Bean Urease | 1.55 ± 0.0288 | Thiourea (Standard) | 0.97 ± 0.0371[7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that targeted synthesis can produce thiourea derivatives with inhibitory potencies that are orders of magnitude greater than standard inhibitors. For instance, compound b19 is over 170-fold more potent than AHA against H. pylori urease.[3][5] This enhanced activity is often attributed to the specific substituents on the thiourea scaffold, which can form additional interactions within the enzyme's active site.[5]

Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes that play crucial roles in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[8][9] Various isoforms are established drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] Thiourea derivatives have been identified as a promising class of CA inhibitors, often exhibiting competitive inhibition by interacting with the zinc ion in the active site.[9][10]

The performance of these derivatives is often benchmarked against Acetazolamide (AZA), a clinically used sulfonamide inhibitor.

Table 2: Comparative Inhibitory Activity of Thiourea Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class | Specific Derivative Example | Target Isoform | Kᵢ (µM) | Commercial Alternative | Kᵢ (µM) |

| Chiral Thiourea Derivative | Compound 5a | hCA I | 3.4 | Acetazolamide (AZA) | - |

| Chiral Thiourea Derivative | Compound 5a | hCA II | 8.7 | Acetazolamide (AZA) | - |

| Sulfonamide-substituted Thiourea | Compound 9 | hCA II | 0.18 ± 0.05 | Acetazolamide (AZA) | - |

| Sulfonyl Thiourea Derivative | Compound 7f | hCA II | - (Potent) | Acetazolamide (AZA) | - |

Kᵢ (Inhibition constant) represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency.